GSK3735967

DNMT1 inhibition epigenetics IC50 comparison

GSK3735967 is a selective, reversible, non‑nucleoside small‑molecule inhibitor of DNA methyltransferase 1 (DNMT1). It contains a planar dicyanopyridine core that intercalates into hemimethylated CpG dinucleotides within the DNA minor groove when DNMT1 is bound.

Molecular Formula C25H31N7OS
Molecular Weight 477.6 g/mol
Cat. No. B15568910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3735967
Molecular FormulaC25H31N7OS
Molecular Weight477.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33)
InChIKeyQPLFMVVUDGWTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GSK3735967 – DNMT1-Selective Non-Nucleoside Inhibitor for Epigenetic and Oncology Research


GSK3735967 is a selective, reversible, non‑nucleoside small‑molecule inhibitor of DNA methyltransferase 1 (DNMT1) [1]. It contains a planar dicyanopyridine core that intercalates into hemimethylated CpG dinucleotides within the DNA minor groove when DNMT1 is bound [1]. The compound is distinguished by three discrete binding sites on the DNMT1–DNA complex: site 1 (intercalation between CpG base pairs), site 2 (stabilization of the displaced active‑site loop), and site 3 (occupation of the open aromatic cage that normally binds trimethylated histone H4 lysine 20, H4K20me3) [1].

Selective non‑nucleoside DNMT1 inhibitor
Reversible binding enables washout‑based temporal control
Triple‑binding site pharmacology supports allosteric communication studies

Why GSK3735967 Cannot Be Replaced by Other DNMT1 Inhibitors Without Losing Mechanism‑Specific Activity


Generic substitution among DNMT1‑targeting compounds fails because nucleoside‑analog inhibitors (e.g., decitabine, azacitidine) require incorporation into DNA and act via irreversible covalent enzyme trapping, whereas GSK3735967 is a reversible, non‑nucleoside inhibitor that does not rely on DNA synthesis and binds to three distinct sites on the DNMT1–DNA complex [1]. Even within the dicyanopyridine class, GSK3735967 possesses the longest C6 substituent among six structurally characterized analogs, which enables exclusive interactions at site 2 (stabilization of the displaced active‑site loop) and site 3 (occupation of the H4K20me3 aromatic cage) that are not observed with shorter‑substituent congeners [1].

Nucleoside analog mismatch
Decitabine and azacitidine act via DNA incorporation and irreversible trapping, which may confound washout and DNA‑damage interpretation.
Shorter‑substituent analog limitation
Dicyanopyridine analogs with shorter C6 chains lack site‑2 and site‑3 engagement, limiting allosteric interrogation of the BAH1 domain.

Quantitative Differentiation of GSK3735967 Versus Closest Analogs and Alternative DNMT1 Inhibitors


DNMT1 Inhibitory Potency of GSK3735967 Versus Nucleoside and Non‑Nucleoside Comparators

GSK3735967 inhibits full‑length human DNMT1 with an IC50 of 40 nM in a radioactive scintillation proximity assay (SPA) using a 40‑mer hemimethylated DNA duplex [1]. This potency is comparable to the dicyanopyridine analogs GSK3843105 and GSK3685032 (IC50 range ~30–60 nM) but is approximately 5‑fold more potent than azacitidine (IC50 ~200–300 nM) and at least 2‑fold more potent than decitabine (reported IC50 values of 100–200 nM in similar biochemical assays) [1][2][3].

DNMT1 Inhibitory Potency
Cross‑study comparable
IC50: 40 nM (GSK3735967) vs 200–300 nM (azacitidine), 100–200 nM (decitabine)
May support target‑engagement assay design at lower concentrations (assay context).
Full‑length DNMT1 SPA; cross‑assay comparison with TR‑FRET data.
DNMT1 inhibition epigenetics IC50 comparison

Unique Triple‑Binding Mechanism of GSK3735967 Versus Single‑Site Dicyanopyridine Inhibitors

X‑ray crystallography (PDB: 7SFC, 1.97 Å resolution) reveals that GSK3735967 binds simultaneously to three distinct sites on the DNMT1–DNA complex [1]. In contrast, the shorter‑substituent dicyanopyridine analogs (e.g., GSK3830334, GSK3830052) occupy only site 1 (DNA intercalation) and do not engage site 2 or site 3 [1]. The three inhibitor molecules have similar crystallographic B‑factors (site 1: 66 Ų, site 2: 56 Ų, site 3: 60 Ų), indicating comparable occupancy at all three locations [1].

Binding‑Site Engagement
Head‑to‑head
Three sites (GSK3735967) vs one site (shorter dicyanopyridine analogs)
Supports investigation of allosteric communication across DNMT1 domains.
X‑ray crystallography, PDB: 7SFC, 1.97 Å.
DNMT1 binding mode X‑ray crystallography epigenetic tool compounds

Reversible Non‑Covalent Inhibition of GSK3735967 Versus Irreversible Covalent Trapping by Nucleoside Analogs

GSK3735967 is a reversible, non‑covalent DNMT1 inhibitor that does not form a covalent bond with the catalytic cysteine (Cys1226) [1]. Nucleoside analogs such as decitabine and azacitidine, in contrast, are incorporated into DNA and irreversibly trap DNMT1 via covalent bond formation, leading to prolonged enzyme depletion and DNA damage [2]. GSK3735967 maintains DNMT1 protein levels while inhibiting enzymatic activity, enabling washout experiments to distinguish direct transcriptional effects from secondary DNA‑damage responses [1].

Inhibition Reversibility
Class‑level
Reversible non‑covalent (GSK3735967) vs irreversible covalent trapping (azacitidine/decitabine)
May support washout experiments to separate transcriptional effects from DNA‑damage responses.
No covalent bond to Cys1226; mechanism contrast with nucleoside analogs.
DNMT1 inhibition mechanism reversible inhibitor epigenetic pharmacology

GSK3735967 Occupies the H4K20me3‑Binding Aromatic Cage – A Feature Absent in Shorter Dicyanopyridine Analogs

At site 3, the phenylacetamide functionality of GSK3735967 forms a face‑to‑face stacking interaction with Trp796 and a face‑to‑edge interaction with Tyr775, occupying the open aromatic cage where trimethylated histone H4 lysine 20 (H4K20me3) is expected to bind [1]. Superimposition of the GSK3735967‑bound BAH1 domain with the H4K20me3‑bound bovine BAH1 structure confirms that the inhibitor overlaps spatially with the H4K20me3 side chain and the histone peptide main‑chain atoms [1]. This site 3 interaction is unique to GSK3735967 among the six dicyanopyridine inhibitors structurally characterized; the shorter C6 substituents of analogs such as GSK3830334 and GSK3830052 cannot reach this aromatic cage [1].

H4K20me3 Cage Occupancy
Direct comparison
Site 3 occupied (only GSK3735967); not reached by shorter C6 substituent analogs
Supports interrogation of DNMT1–H4K20me3 interaction in heterochromatin research.
Unique among six structurally characterized dicyanopyridine inhibitors.
DNMT1 BAH1 domain histone methylation epigenetic crosstalk

Optimal Research Applications for GSK3735967 Based on Quantitative Differentiation Evidence


Investigating Allosteric Communication Between the DNMT1 Active Site and the BAH1 Histone‑Binding Domain

GSK3735967 is uniquely suited for studies examining how inhibitor binding at site 3 (the H4K20me3 aromatic cage) affects DNMT1 processivity, chromatin recruitment, or interaction with heterochromatin‑associated factors. Because no other dicyanopyridine analog occupies site 3 [1], GSK3735967 is the only available chemical probe for directly testing whether disruption of the DNMT1–H4K20me3 interface alters maintenance methylation fidelity or LINE‑1 silencing [1].

Washout‑Based Studies Distinguishing Direct Transcriptional Effects from DNA‑Damage Responses

The reversible, non‑covalent inhibition mechanism of GSK3735967 [1] enables acute inhibition and subsequent washout experiments in cell culture. This contrasts sharply with nucleoside analogs such as decitabine and azacitidine, which cause irreversible covalent trapping of DNMT1 and elicit DNA‑damage signaling that confounds interpretation of gene‑expression changes [2]. Researchers requiring clean temporal separation of DNMT1 inhibition from secondary stress responses should select GSK3735967.

Structure‑Guided Mutagenesis of the Displaced Active‑Site Loop and BAH1 Aromatic Cage

GSK3735967 stabilizes the displaced active‑site loop (site 2) via interactions with Tyr1240, Arg1234, and Glu856 [1], while simultaneously occupying the BAH1 aromatic cage (site 3) [1]. These defined structural contacts enable rational mutagenesis studies (e.g., Y1240A, R1234A, W796A, Y775F) to dissect the contribution of each binding site to cellular phenotypes. Shorter dicyanopyridine analogs that lack site 2 or site 3 binding cannot support such multi‑site mutagenesis analyses.

Potent DNMT1 Inhibition in Cells with Reduced Risk of Nucleoside‑Analog Cytotoxicity

With an IC50 of 40 nM against full‑length DNMT1 [1], GSK3735967 achieves potent target engagement at concentrations approximately 5‑fold lower than azacitidine and 2‑fold lower than decitabine [2][3]. This potency advantage, combined with the absence of DNA‑incorporation‑dependent cytotoxicity, makes GSK3735967 the preferred tool compound for long‑term epigenetic reprogramming studies where nucleoside‑analog toxicity would otherwise limit experimental duration or confound viability‑based readouts.

Application
Selection Property
Validation Focus
DNMT1 allosteric communication (active site ↔ BAH1)
Unique site‑3 engagement (H4K20me3 cage)
Modulation of DNMT1 processivity or chromatin recruitment
Acute DNMT1 inhibition washout assays
Reversible non‑covalent mechanism
Distinction of transcriptional vs. DNA‑damage responses
Structure‑guided mutagenesis of DNMT1 binding sites
Defined contacts at site 2 (loop) and site 3 (cage)
Mutagenesis (e.g., Y1240A, W796A) for site‑specific contribution
Chronic DNMT1 inhibition in cell models
Non‑nucleoside, non‑DNA‑incorporating mechanism
Cell viability and DNA‑damage marker monitoring alongside DNMT1 inhibition

Technical Documentation Hub

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32 linked technical documents
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